1-(4-Aminopiperidin-1-yl)propan-1-one chemical structure
1-(4-Aminopiperidin-1-yl)propan-1-one chemical structure
An in-depth technical analysis of 1-(4-Aminopiperidin-1-yl)propan-1-one (also known as 1-propionylpiperidin-4-amine) requires a rigorous examination of its structural utility, synthetic accessibility, and functional role in modern drug discovery. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic building block—a highly versatile nucleophilic scaffold engineered to optimize pharmacokinetic profiles and target engagement in medicinal chemistry.
Core Identity & Strategic Rationale
1-(4-Aminopiperidin-1-yl)propan-1-one (CAS: 577778-40-6) is a bifunctional piperidine derivative[1]. It features a primary amine at the C4 position of the piperidine ring and a propionyl-capped secondary amine at the N1 position.
Why is this specific structural motif valuable? In drug development, the piperidine ring is a privileged scaffold that imparts favorable conformational rigidity and metabolic stability. However, an unprotected piperidine nitrogen can lead to off-target promiscuity (e.g., hERG liability) due to its basicity. By acylating the N1 position with a propionyl group, we achieve three critical outcomes:
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Basicity Masking: The amide bond neutralizes the basicity of the piperidine nitrogen, mitigating off-target toxicity.
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Lipophilic Tuning: The three-carbon propionyl chain provides a precise degree of lipophilicity (LogP modulation) to enhance membrane permeability without introducing excessive steric bulk.
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Orthogonal Reactivity: The primary amine at C4 remains fully accessible, serving as a highly reactive, unhindered nucleophile for downstream coupling reactions (e.g., amide formations, reductive aminations, or SNAr reactions)[2].
Physicochemical Profiling
To ensure predictable behavior in both synthesis and physiological environments, the quantitative parameters of this molecule are summarized below[1].
| Property | Value | Causality / Implication in Drug Design |
| Molecular Formula | C8H16N2O | Compact low-molecular-weight building block. |
| Molecular Weight | 156.23 g/mol | Leaves ample "molecular weight budget" for the final API. |
| XLogP3 | -0.2 | Highly hydrophilic; improves aqueous solubility of hydrophobic core scaffolds. |
| TPSA | 46.3 Ų | Excellent for membrane permeability; well within the limits for CNS penetration. |
| H-Bond Donors | 1 | Primary amine provides a single donor site, minimizing desolvation penalties. |
| H-Bond Acceptors | 2 | Carbonyl oxygen and primary amine nitrogen facilitate target binding. |
Mechanistic Synthesis Workflow
The synthesis of 1-(4-aminopiperidin-1-yl)propan-1-one is a classic example of orthogonal protecting group chemistry. The protocol must be a self-validating system: each step must go to completion with high fidelity to prevent the formation of difficult-to-separate impurities. We utilize tert-butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine) as the starting material[3].
Step-by-Step Experimental Protocol
Step 1: N-Acylation (Propionylation)
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Reagents: tert-butyl piperidin-4-ylcarbamate (1.0 eq), Propionyl chloride (1.1 eq), Triethylamine (TEA) (2.0 eq), Dichloromethane (DCM).
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Procedure: Dissolve the starting material in anhydrous DCM and cool to 0 °C under an inert atmosphere (N2). Causality: Cooling to 0 °C suppresses exothermic side reactions and prevents the degradation of the acyl chloride. Add TEA, followed by the dropwise addition of propionyl chloride.
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Mechanistic Insight: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the nucleophilic attack of the piperidine nitrogen on the acyl chloride. This prevents the premature cleavage of the acid-sensitive Boc group[4].
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Validation: LC-MS should show the complete disappearance of the starting material and the appearance of the intermediate tert-butyl (1-propionylpiperidin-4-yl)carbamate (MW: ~256 g/mol ).
Step 2: Boc Deprotection
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Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, DCM.
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Procedure: To the intermediate dissolved in DCM, add TFA (typically a 1:4 ratio of TFA:DCM) at 0 °C, then allow to warm to room temperature. Stir for 2 hours.
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Mechanistic Insight: The strong acid protonates the tert-butyl carbamate oxygen, leading to the expulsion of the tert-butyl cation (which eliminates to isobutylene gas) and decarboxylation (loss of CO2) to yield the free primary amine[5].
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Workup: Concentrate under reduced pressure. To obtain the free base, partition the residue between DCM and saturated aqueous NaHCO3, extract, dry over Na2SO4, and concentrate.
Stepwise synthesis of 1-(4-aminopiperidin-1-yl)propan-1-one from Boc-protected piperidine.
Analytical Characterization Standards
To validate the integrity of the synthesized building block, rigorous analytical characterization is mandatory. A self-validating protocol relies on these spectral signatures:
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LC-MS (ESI+): The primary validation tool. You must observe a dominant [M+H]+ peak at m/z 157.2.
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1H-NMR (400 MHz, CDCl3): Look for the diagnostic propionyl signals: a triplet around δ 1.1 ppm (CH3) and a quartet around δ 2.3 ppm (CH2). The piperidine ring protons will appear as complex multiplets between δ 1.2 and 4.5 ppm due to the restricted rotation around the amide bond (rotamers). The primary amine (-NH2) protons typically appear as a broad singlet around δ 1.5 - 2.0 ppm, which disappears upon D2O exchange.
Downstream Derivatization in Medicinal Chemistry
Once synthesized, 1-(4-aminopiperidin-1-yl)propan-1-one acts as a versatile nucleophile. It has been extensively utilized in patent literature for the synthesis of complex therapeutic agents, including isoquinoline derivatives for inflammatory diseases[6] and bicylic Pim kinase inhibitors[7].
The primary amine handle allows for divergent synthetic pathways:
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Amide Coupling: Reacting the C4-amine with complex heteroaryl carboxylic acids using coupling reagents like EDCI/HOBt or HATU yields potent enzyme inhibitors.
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Reductive Amination: Condensation with aldehydes followed by reduction (e.g., using NaBH(OAc)3) generates secondary amines, often used to target GPCRs.
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SNAr / Cross-Coupling: Nucleophilic aromatic substitution onto electron-deficient aryl halides (e.g., chloropyrimidines) constructs rigid, linear pharmacophores critical for kinase hinge-binding motifs.
Common derivatization pathways utilizing the primary amine handle for drug discovery.
By strategically employing 1-(4-aminopiperidin-1-yl)propan-1-one, medicinal chemists can rapidly explore structure-activity relationships (SAR), balancing aqueous solubility with target affinity.
References
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Title: 1-(4-Aminopiperidin-1-yl)propan-1-one | C8H16N2O | CID 16777615 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
- Title: WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof Source: Google Patents URL
Sources
- 1. 1-(4-Aminopiperidin-1-yl)propan-1-one | C8H16N2O | CID 16777615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Ethoxybenzoyl)piperidin-4-amine | 885531-11-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof - Google Patents [patents.google.com]
- 6. WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof - Google Patents [patents.google.com]
- 7. WO2012078777A1 - Bicyclic compounds as pim inhibitors - Google Patents [patents.google.com]
